molecular formula C16H27N3O B5020038 N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine

N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine

Cat. No. B5020038
M. Wt: 277.40 g/mol
InChI Key: VGUDTYHOKSUNNU-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are known to play a key role in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain. N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine for lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for precise modulation of neurotransmitter levels and activity, which is important for studying the underlying mechanisms of various neurological and psychiatric disorders. However, one of the limitations of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine is its relatively short half-life, which may require frequent administration in animal models.

Future Directions

There are several potential future directions for research on N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine. One area of interest is the development of more potent and selective derivatives of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine that can target specific receptors in the brain. Another area of interest is the investigation of the long-term effects of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine on the brain, particularly in terms of neuroplasticity and neurogenesis. Additionally, further studies are needed to determine the safety and efficacy of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine in human clinical trials.

Synthesis Methods

The synthesis of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with 3-chloro-1-methylbutane in the presence of a base to yield 3-(4-methoxyphenyl)-1-methylpropylamine. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine has been studied for its potential therapeutic properties in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the major applications of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine is in the treatment of depression and anxiety disorders. Several studies have shown that N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine exhibits antidepressant and anxiolytic effects in animal models, which may be attributed to its ability to modulate the levels of various neurotransmitters in the brain.
Another important application of N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine is in the treatment of neuropathic pain. N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methyl-1-piperazinamine has been shown to have analgesic effects in animal models of neuropathic pain, which may be mediated by its ability to inhibit the activity of certain ion channels involved in pain perception.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)butan-2-yl]-4-methylpiperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-14(17-19-12-10-18(2)11-13-19)4-5-15-6-8-16(20-3)9-7-15/h6-9,14,17H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUDTYHOKSUNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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